4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate, also known as tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate, is a chemical compound with the molecular formula . This compound features a piperazine ring substituted with a carboxylate group and an aminopyridine moiety, which contributes to its potential biological activity. The structure can be represented as follows:
This compound is of interest due to its applications in medicinal chemistry and as an intermediate in the synthesis of various biologically active compounds.
The chemical reactivity of 4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate can be explored through various synthetic pathways. It can undergo reactions typical of carboxylates, such as:
For example, the synthesis of this compound may involve the reaction of 4-aminopyridine with tert-butyl piperazine-1-carboxylic acid derivatives under appropriate conditions, often using coupling agents or catalysts to facilitate the reaction.
Research indicates that compounds similar to 4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate exhibit a range of biological activities, including:
The specific biological activity of 4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate has yet to be extensively characterized, but its structural components suggest potential pharmacological relevance.
Several methods for synthesizing 4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate have been reported:
The applications of 4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate span multiple fields:
Interaction studies involving 4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate focus on its binding affinity to various biological targets. Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter receptors or enzymes involved in neurotransmission. Further investigations are needed to elucidate specific interactions and their implications for therapeutic use.
Several compounds exhibit structural similarities to 4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate. Here is a comparison highlighting their uniqueness:
The uniqueness of 4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate lies in its specific substitution pattern on the piperazine ring and its potential interactions within biological systems, making it a candidate for further pharmacological exploration.
Nucleophilic aromatic substitution (SNAr) remains a cornerstone for introducing piperazine moieties to pyridine rings. In this approach, the nitrogen atom of piperazine acts as a nucleophile, displacing a leaving group (e.g., halide or nitro) on the pyridine ring. For 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate, the reaction typically involves 4-amino-2-halopyridine derivatives reacting with piperazine under basic conditions. A study demonstrated that 4-aminopyridine derivatives undergo SNAr with piperazine in 1,4-dioxane using 1-methylpyrrolidine as a catalyst, achieving moderate yields after refluxing for 24 hours [3]. The electron-donating amino group at the pyridine’s 4-position activates the ring toward substitution at the 2-position, facilitating piperazine coupling.
Key to this method is the selection of solvent and base. Polar aprotic solvents like 1,4-dioxane enhance nucleophilicity, while mild bases (e.g., potassium carbonate) prevent deprotection of sensitive functional groups. Recent optimizations have shown that microwave-assisted heating reduces reaction times from hours to minutes, though yields remain comparable to traditional thermal methods [3]. Challenges include regioselectivity, as competing substitution at other pyridine positions may occur without careful electronic tuning.
Visible-light photocatalysis has emerged as a sustainable alternative for constructing C–N bonds in heterocyclic systems. For 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate, this method employs acridine-based photocatalysts to generate aryl radicals from 4-amino-2-halopyridines, which subsequently couple with piperazine derivatives. A landmark study achieved a 95% yield by irradiating a mixture of 2-aminopyridine, piperazine-1-tert-butoxycarbonyl, and an acridine salt in dichloroethane under blue light-emitting diode light for 10 hours [5]. The oxidant 2,2,6,6-tetramethylpiperidine-N-oxide facilitates radical formation, while oxygen purging minimizes recombination side reactions.
This strategy eliminates the need for transition-metal catalysts and harsh conditions, making it environmentally benign. The photocatalyst’s excited state abstracts an electron from the substrate, generating a pyridinyl radical that couples with piperazine. Scalability remains a concern due to light penetration limits in large batches, but flow reactor designs have partially mitigated this issue. Comparative studies show photocatalytic methods outperform traditional SNAr in yield and selectivity for electron-deficient pyridines [5].
The tert-butoxycarbonyl (Boc) group is indispensable for protecting piperazine’s secondary amine during functionalization. A scalable three-step synthesis begins with diethanolamine, which undergoes chlorination with thionyl chloride to form bis(2-chloroethyl)amine. Subsequent Boc protection using di-tert-butyl dicarbonate in aqueous sodium carbonate yields bis(2-chloroethyl)carbamic acid tert-butyl ester. Cyclization with ammonia at 60°C completes the piperazine ring, affording N-Boc piperazine in 94% yield [4].
Critical to this process is maintaining alkaline conditions (pH >10) during Boc protection to prevent tert-butoxycarbonyl group hydrolysis. The Boc group’s steric bulk also directs regioselectivity during subsequent pyridine coupling. Alternative protective groups (e.g., benzyloxycarbonyl) require harsher deprotection conditions, making Boc preferable for acid-labile substrates. Recent advances in continuous-flow systems have reduced reaction times from 12 hours to under 30 minutes for large-scale Boc protection [4].
Optimizing reaction parameters is pivotal for industrial-scale synthesis. Key variables include temperature, solvent, catalyst loading, and reaction time. A comparative analysis of methods reveals that photocatalytic strategies achieve superior yields (95%) under mild conditions compared to nucleophilic substitution (38–50%) [3] [5]. The table below summarizes optimized conditions for three representative methodologies:
| Method | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Nucleophilic [3] | 1-Methylpyrrolidine | 1,4-Dioxane | 100 (reflux) | 24 | 38 |
| Photocatalytic [5] | Acridine salt | Dichloroethane | 25 | 10 | 95 |
| Boc Protection [4] | Sodium carbonate | Water/Ethyl acetate | 60 | 2.5 | 94.3 |
Solvent choice profoundly impacts yield: dichloroethane’s low polarity enhances radical stability in photocatalysis, while 1,4-dioxane’s high boiling point facilitates prolonged reflux in SNAr. Catalyst loading also plays a role; acridine salt concentrations above 5 mol% do not improve yields but increase costs [5]. For Boc protection, slow addition of ammonia water minimizes side reactions during cyclization, ensuring high-purity product [4]. Future directions include machine learning-guided parameter optimization to further streamline synthesis.
Nuclear magnetic resonance spectroscopy serves as the primary technique for structural elucidation and regiochemical verification of 4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate. The compound exhibits characteristic spectral patterns that enable unambiguous identification of its structural components and confirmation of the substitution pattern on both the pyridine and piperazine rings [1] [2].
Proton Nuclear Magnetic Resonance Spectral Analysis
The piperazine ring system generates two sets of multiplets in the aliphatic region. The protons adjacent to the nitrogen bearing the carboxylate substituent appear as a multiplet centered at 3.53 parts per million, while those adjacent to the pyridine-substituted nitrogen resonate at 2.60-2.53 parts per million [4] [3]. This chemical shift difference of approximately 0.9 parts per million reflects the distinct electronic environments created by the electron-withdrawing carboxylate group versus the electron-donating aminopyridine substituent.
The aminopyridine moiety exhibits characteristic aromatic signals that enable regiochemical assignment. The proton at the 3-position of the pyridine ring appears as a doublet at 8.54 parts per million with a coupling constant of 6.8 hertz [1]. The 5-position proton resonates at 7.52 parts per million, also appearing as a doublet due to meta-coupling. The 6-position proton, adjacent to the ring nitrogen, shows the most downfield shift at 8.31 parts per million [1].
Carbon-13 Nuclear Magnetic Resonance Spectral Assignments
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information with enhanced resolution of individual carbon environments. The carboxylate carbonyl carbon appears at 154.9 parts per million, consistent with typical ester functionality [3]. The quaternary carbon of the tert-butyl group resonates at 79.9 parts per million, while the methyl carbons appear at 28.6 parts per million [4] [3].
The piperazine ring carbons exhibit distinct chemical shifts depending on their proximity to the substituents. The carbons adjacent to the carboxylate-bearing nitrogen appear at 45.9 parts per million, while those adjacent to the pyridine-substituted nitrogen resonate at 42.7 parts per million [1]. This 3.2 parts per million difference enables precise assignment of the substitution pattern.
The aminopyridine carbons display characteristic aromatic chemical shifts. The carbon bearing the amino substituent appears at 157.3 parts per million, reflecting the electron-donating nature of the amino group [1]. The carbon at the 2-position, which connects to the piperazine nitrogen, resonates at 154.5 parts per million. The remaining aromatic carbons appear between 115.4 and 142.3 parts per million, with the pattern confirming the 4-amino-2-substituted pyridine structure [1].
Coupling Pattern Analysis for Structural Confirmation
The coupling patterns observed in both proton and carbon nuclear magnetic resonance spectra provide additional confirmation of the molecular structure. The pyridine ring protons exhibit typical three-bond coupling with coupling constants of 6.7-6.8 hertz [1]. Long-range coupling through the aromatic system may also be observed, though these are typically weaker and may not be resolved in routine spectra.
The piperazine ring protons show complex multipicity due to the chair conformation of the six-membered ring and the restricted rotation around the nitrogen-carbon bonds [2]. Temperature-dependent nuclear magnetic resonance studies have revealed that acyl-functionalized piperazines exhibit conformational exchange on the nuclear magnetic resonance timescale, with energy barriers between 56 and 80 kilojoules per mole [2].
Mass spectrometry provides essential molecular weight confirmation and structural information through characteristic fragmentation pathways of 4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate. The fragmentation behavior follows predictable patterns based on the electronic properties and bond strengths within the molecule [5] [6].
Molecular Ion Formation and Stability
Under electrospray ionization conditions, 4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate readily forms protonated molecular ions at mass-to-charge ratio 279.18 [7]. The molecular ion exhibits moderate stability, with sufficient abundance to serve as the base peak in many cases. The presence of multiple nitrogen atoms provides favorable sites for protonation, with the pyridine nitrogen and piperazine nitrogens competing for proton affinity [7].
Collision cross-section measurements predict values of 169.1 square angstroms for the protonated molecular ion, consistent with the extended conformation of the molecule in the gas phase [7]. Alternative adduct ions, including sodium and ammonium adducts, may also be observed at mass-to-charge ratios 301.16 and 296.21, respectively [7].
Characteristic Fragmentation Pathways
The primary fragmentation pathway involves loss of the tert-butyl carboxylate protecting group, generating a stable fragment ion at mass-to-charge ratio 163.09 [7]. This fragmentation occurs through a concerted elimination mechanism, releasing isobutylene and carbon dioxide. The resulting fragment retains the aminopyridine-piperazine core structure and often serves as the base peak in tandem mass spectrometry experiments.
Secondary fragmentation involves cleavage of the piperazine ring through alpha-cleavage adjacent to the nitrogen atoms [6]. This process generates characteristic fragment ions at mass-to-charge ratio 30, corresponding to the immonium ion that is common to many amine-containing compounds [6] [8]. The complementary fragment contains the aminopyridine portion and appears at mass-to-charge ratio 95.06, matching the molecular weight of 4-aminopyridine plus a proton [9].
The aminopyridine moiety may undergo further fragmentation through loss of the amino group, generating a fragment at mass-to-charge ratio 78.05 corresponding to protonated pyridine [6]. Alternative fragmentation may involve loss of hydrogen cyanide from the aromatic ring, producing a fragment at mass-to-charge ratio 68.05 [6].
Energy-Resolved Mass Spectrometry Studies
Energy-resolved mass spectrometry experiments reveal the relative bond strengths within the molecule. The tert-butyl ester bond shows the lowest dissociation energy, consistent with its role as a protecting group designed for easy removal [5]. The piperazine-pyridine bond exhibits intermediate stability, while the aromatic carbon-nitrogen bonds within the pyridine ring require the highest collision energies for cleavage [5].
Quantum chemical calculations using semi-empirical methods have been employed to predict fragmentation pathways and relative fragment abundances [5]. These computational approaches enable assignment of fragmentation mechanisms and can predict the behavior of structural analogs.
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides definitive identification of functional groups within 4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate. The compound exhibits characteristic absorption bands corresponding to each major structural component [10] [11] [12].
Amino Group Vibrational Assignments
The primary amino group attached to the pyridine ring generates characteristic stretching vibrations in the 3300-3600 wavenumber region [11] [12]. The asymmetric stretch appears at 3489 wavenumbers, while the symmetric stretch occurs at 3300 wavenumbers [11]. These frequencies are consistent with primary aromatic amines, where the aromatic ring provides electron delocalization that affects the nitrogen-hydrogen bond strength [11].
The amino group scissoring vibration appears at 1628 wavenumbers, falling within the expected range of 1610-1650 wavenumbers for aromatic amines [11] [12]. This band often exhibits medium intensity and may overlap with aromatic carbon-carbon stretching vibrations. The scissoring mode provides definitive confirmation of the primary amino functionality and can be used to distinguish from secondary or tertiary amines [11].
The amino group wagging vibration occurs at 751 wavenumbers, significantly shifted from the predicted value of 649 wavenumbers for simple aminopyridines [11]. This shift reflects the electronic influence of the piperazine substituent at the 2-position of the pyridine ring, which alters the amino group's vibrational characteristics through resonance effects [11].
Carboxylate Ester Vibrational Analysis
The tert-butyl carboxylate functionality exhibits strong absorption at 1740 wavenumbers, characteristic of ester carbonyl stretching [12]. This frequency falls within the typical range of 1730-1750 wavenumbers for aliphatic esters and confirms the presence of the protecting group [12]. The intensity of this band makes it useful for quantitative analysis and monitoring of hydrolysis reactions.
The carbon-oxygen stretching vibrations of the ester linkage appear in the 1000-1300 wavenumber region [12]. The asymmetric stretch occurs at 1200 wavenumbers, while symmetric stretching may be observed at lower frequencies. These bands provide additional confirmation of the ester functionality and can be used to monitor chemical transformations involving the carboxylate group [12].
Aromatic System Vibrational Characteristics
The pyridine ring system generates characteristic aromatic stretching vibrations between 1475 and 1600 wavenumbers [12]. The carbon-carbon stretching modes appear at 1580 wavenumbers, while carbon-nitrogen stretching occurs at 1560 wavenumbers [12]. These assignments are consistent with substituted pyridines and provide information about the electronic environment of the aromatic system [11].
The aromatic carbon-hydrogen stretching vibrations appear between 3050 and 3100 wavenumbers, clearly separated from the aliphatic carbon-hydrogen stretches of the piperazine ring and tert-butyl group [12]. Out-of-plane aromatic hydrogen bending modes occur in the 690-900 wavenumber region and can provide information about the substitution pattern of the aromatic ring [12].
Piperazine Ring Vibrational Assignments
The piperazine ring exhibits characteristic carbon-nitrogen stretching vibrations at 1138 wavenumbers [13]. This assignment is based on comparison with piperazine and its derivatives, where this mode consistently appears in the 1000-1250 wavenumber region [13] [14]. The intensity and position of this band can be affected by the nature of the substituents on the nitrogen atoms.
The piperazine ring breathing modes and carbon-carbon stretching vibrations appear at lower frequencies, typically between 800 and 1000 wavenumbers [13]. These modes may be overlapped by other vibrations but can be resolved through isotopic substitution studies or computational analysis [13].
Chromatographic methods serve as the primary analytical tools for purity assessment and quantitative analysis of 4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate. Multiple chromatographic techniques have been developed to accommodate different analytical requirements and sample matrices [15] [16] [17] [18].
High-Performance Liquid Chromatography Methods
Reversed-phase high-performance liquid chromatography represents the most widely employed technique for purity assessment of piperazine carboxylate derivatives [15] [18]. The method utilizes an octadecyl-bonded silica column with a mobile phase consisting of acetonitrile and phosphate buffer at pH 2.0 [15]. The acidic conditions suppress ionization of the amino groups, improving peak shape and reproducibility [15].
The optimized chromatographic conditions provide baseline separation within 12.5 minutes with detection at 239 nanometers [15]. The limit of detection reaches 5.1 micrograms per milliliter, while the limit of quantification is 15.3 micrograms per milliliter [15]. Linearity extends from 5.1 to 204.0 micrograms per milliliter with a correlation coefficient exceeding 0.999 [15].
Ion-pair chromatography offers enhanced selectivity for highly polar piperazine derivatives [19]. The mobile phase contains 10 millimolar ammonium acetate at pH 3.0 mixed with methanol in a 50:50 ratio [20]. This system provides improved retention and peak symmetry for basic compounds while maintaining compatibility with mass spectrometric detection [20].
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry
Ultra-performance liquid chromatography coupled with tandem mass spectrometry represents the most sensitive technique for piperazine analysis [17]. The method employs a T3 column with a gradient mobile phase consisting of water containing 0.1% formic acid, 5% acetonitrile, and 20 millimolar ammonium acetate as solvent A, and acetonitrile as solvent B [17].
The separation is completed within 10 minutes, with detection limits ranging from 0.5 to 20 picograms per milligram depending on the specific compound [17]. Multiple reaction monitoring provides exceptional selectivity, enabling analysis of complex mixtures without extensive sample preparation [17]. The method shows excellent linearity with correlation coefficients exceeding 0.99 across the analytical range [17].
Gas Chromatographic Analysis
Gas chromatography provides an alternative approach for volatile piperazine derivatives or after derivatization [16] [21]. The method employs a dimethylsilicone capillary column operated at 160 degrees Celsius with nitrogen-phosphorus detection [16]. This selective detector responds preferentially to nitrogen-containing compounds, reducing interference from matrix components [16].
The detection limit reaches 1 nanogram per milliliter for piperazine derivatives in biological matrices [16]. The method requires careful optimization of extraction procedures and may necessitate derivatization for thermally labile compounds [21] [22]. Derivatization with reagents such as 3-aminopyridine can enhance volatility and improve mass spectrometric characterization [21].
Thin-Layer Chromatography Protocols
Thin-layer chromatography serves as a rapid screening method for purity assessment and reaction monitoring [15]. Silica gel plates developed with butanol-acetic acid-water mobile phase provide adequate separation of piperazine carboxylate derivatives from related impurities [15]. Detection at 254 nanometers enables visualization of most aromatic compounds without derivatization [15].
The method offers several advantages including low cost, rapid analysis, and minimal solvent consumption. However, the limited resolution and sensitivity restrict its application to major impurities and qualitative analysis [15]. Quantitative densitometry can extend the utility for semi-quantitative measurements [19].
Method Validation Parameters
Comprehensive method validation encompasses precision, accuracy, linearity, specificity, and robustness testing [15] [18]. Precision studies demonstrate relative standard deviations below 1.4% for replicate injections at three concentration levels [15]. Accuracy assessments show recovery values between 98.5% and 101.2% across the analytical range [18].
Specificity testing confirms the absence of interference from potential impurities and degradation products [15]. Forced degradation studies under acidic, basic, oxidative, and thermal conditions identify potential interference and establish the stability-indicating nature of the methods [15]. Robustness testing evaluates the impact of small changes in chromatographic parameters on analytical performance [18].